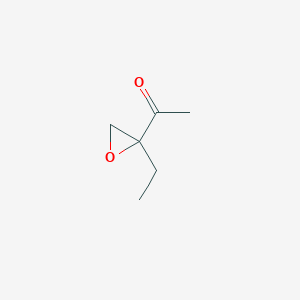
3,4-Epoxy-3-ethyl-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Epoxy-3-ethyl-2-butanone is a chemical compound that belongs to the family of alpha, beta-unsaturated ketones. It is a colorless liquid with a fruity odor and is used in various industrial applications.
Wirkmechanismus
The mechanism of action of 3,4-Epoxy-3-ethyl-2-butanone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 3,4-Epoxy-3-ethyl-2-butanone can induce apoptosis in cancer cells and inhibit the growth of various fungi and bacteria. It has also been found to possess antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4-Epoxy-3-ethyl-2-butanone in lab experiments is its low toxicity. However, its instability and reactivity make it difficult to handle, and it requires special precautions during handling.
Zukünftige Richtungen
Future research on 3,4-Epoxy-3-ethyl-2-butanone could focus on its potential as a starting material for the synthesis of novel pharmaceuticals. It could also be studied for its potential as a natural pesticide and as an agent for the treatment of various diseases.
In conclusion, 3,4-Epoxy-3-ethyl-2-butanone is a chemical compound that has been extensively studied for its biological activities. Its antifungal, antibacterial, and antitumor properties make it a promising candidate for further research. However, its instability and reactivity make it challenging to handle in lab experiments. Future research could focus on its potential as a starting material for the synthesis of novel pharmaceuticals and its potential as a natural pesticide.
Synthesemethoden
3,4-Epoxy-3-ethyl-2-butanone can be synthesized by the reaction of ethyl acetoacetate with paraformaldehyde in the presence of potassium carbonate. The reaction takes place in ethanol under reflux conditions. The product is then purified by distillation.
Wissenschaftliche Forschungsanwendungen
3,4-Epoxy-3-ethyl-2-butanone has been extensively studied for its biological activities. It has been found to possess antifungal, antibacterial, and antitumor properties. It has also been used as a starting material for the synthesis of various pharmaceuticals.
Eigenschaften
CAS-Nummer |
17257-82-8 |
|---|---|
Produktname |
3,4-Epoxy-3-ethyl-2-butanone |
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
1-(2-ethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C6H10O2/c1-3-6(4-8-6)5(2)7/h3-4H2,1-2H3 |
InChI-Schlüssel |
KDDYKILYQBLCJL-UHFFFAOYSA-N |
SMILES |
CCC1(CO1)C(=O)C |
Kanonische SMILES |
CCC1(CO1)C(=O)C |
Synonyme |
3,4-Epoxy-3-ethyl-2-butanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



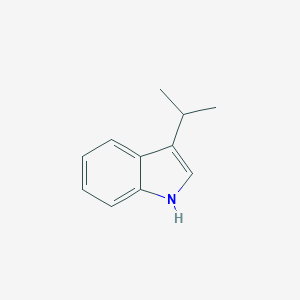
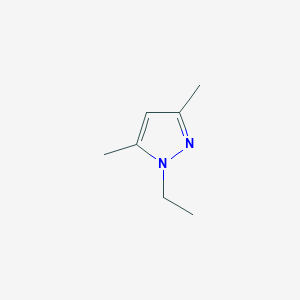
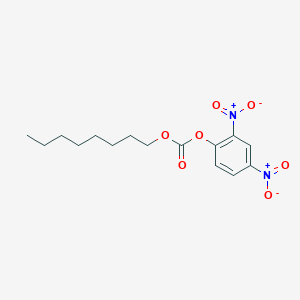
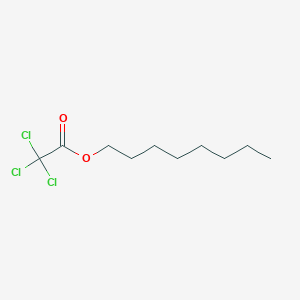
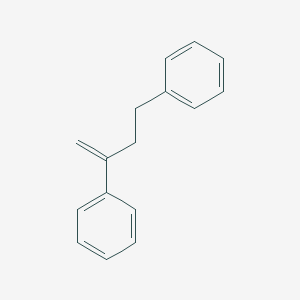
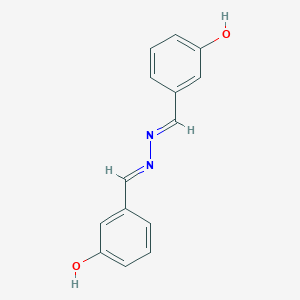
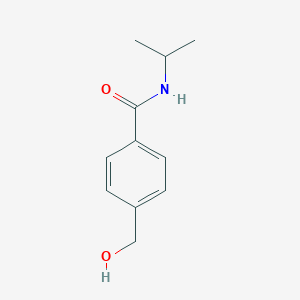
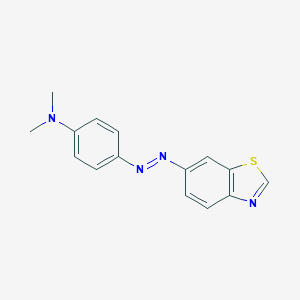
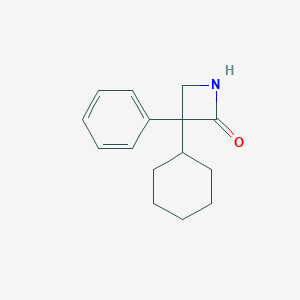
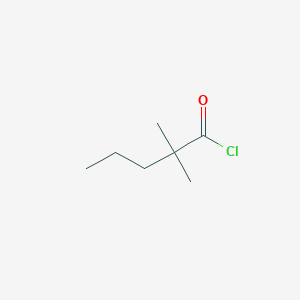
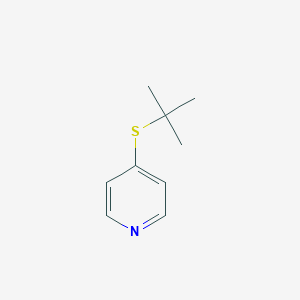
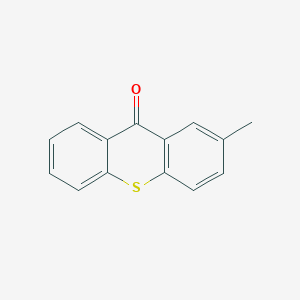
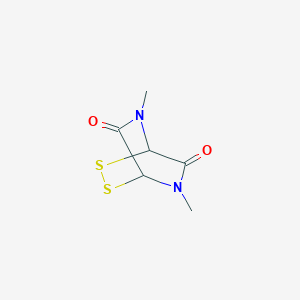
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)